molecular formula C22H28N2O2S B4104469 (4-Ethylpiperazin-1-yl){3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanethione

(4-Ethylpiperazin-1-yl){3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanethione

Cat. No.: B4104469
M. Wt: 384.5 g/mol
InChI Key: BZMJFSRAWHGDGS-UHFFFAOYSA-N
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Description

(4-Ethylpiperazin-1-yl){3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanethione is an organic compound that belongs to the class of piperazines. This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a complex aromatic moiety containing methoxy and methylbenzyl groups. The carbonothioyl group adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylpiperazin-1-yl){3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanethione can be achieved through a multi-step process:

    Formation of the aromatic moiety: The initial step involves the synthesis of 3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. This can be achieved by reacting 3-methoxy-4-hydroxybenzaldehyde with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the piperazine derivative: The next step involves the reaction of the synthesized aromatic aldehyde with 1-ethylpiperazine in the presence of a reducing agent such as sodium borohydride to form the corresponding alcohol.

    Introduction of the carbonothioyl group: The final step involves the reaction of the alcohol with carbon disulfide and a base such as sodium hydroxide to introduce the carbonothioyl group, forming the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Ethylpiperazin-1-yl){3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanethione can undergo various chemical reactions, including:

    Oxidation: The methoxy and methylbenzyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonothioyl group can be reduced to a thiol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as nitric acid for nitration or halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(4-Ethylpiperazin-1-yl){3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanethione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Ethylpiperazin-1-yl){3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanethione involves its interaction with specific molecular targets. The aromatic moiety and piperazine ring allow it to bind to receptors or enzymes, potentially inhibiting or activating their function. The carbonothioyl group may also play a role in modulating its activity by interacting with thiol groups in proteins.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-4-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonyl)piperazine: Similar structure but with a carbonyl group instead of a carbonothioyl group.

    1-ethyl-4-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbamoyl)piperazine: Similar structure but with a carbamoyl group instead of a carbonothioyl group.

Uniqueness

(4-Ethylpiperazin-1-yl){3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanethione is unique due to the presence of the carbonothioyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

(4-ethylpiperazin-1-yl)-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2S/c1-4-23-11-13-24(14-12-23)22(27)19-9-10-20(21(15-19)25-3)26-16-18-7-5-17(2)6-8-18/h5-10,15H,4,11-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMJFSRAWHGDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=S)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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